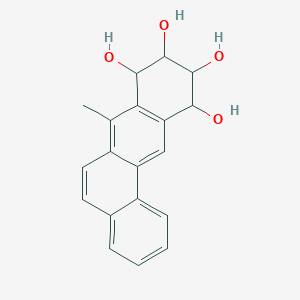
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methyl group at the 5th position and a phenylethenyl group at the 2nd position of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of the phenylethenyl group is reacted with a halogenated benzothiophene under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Nitro-substituted benzothiophenes.
Aplicaciones Científicas De Investigación
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It can be utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the methyl group at the 5th position.
5-Methyl-1-benzothiophene: Lacks the phenylethenyl group at the 2nd position.
2-Phenylethyl-1-benzothiophene: The phenylethenyl group is reduced to a phenylethyl group.
Uniqueness
5-Methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of both the methyl and phenylethenyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents can enhance its stability, solubility, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
84258-73-1 |
|---|---|
Fórmula molecular |
C17H14S |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
5-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-7-10-17-15(11-13)12-16(18-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3 |
Clave InChI |
MGLSJOCNBDEJRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


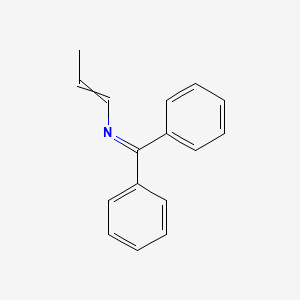
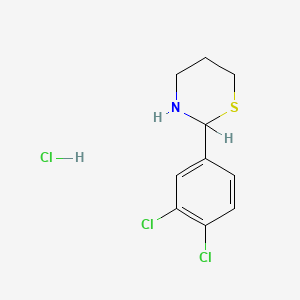
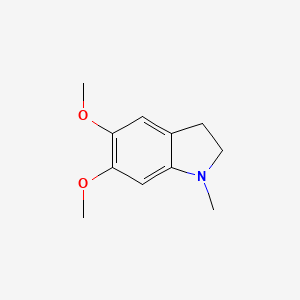
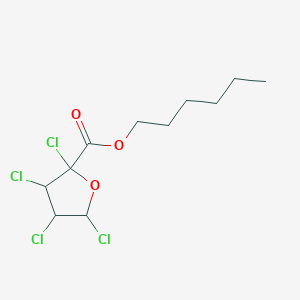


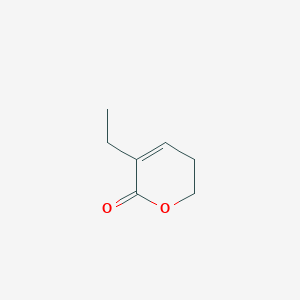
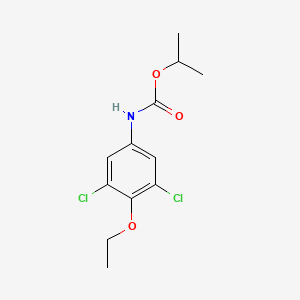
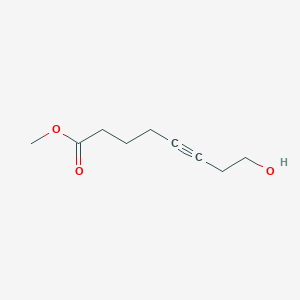

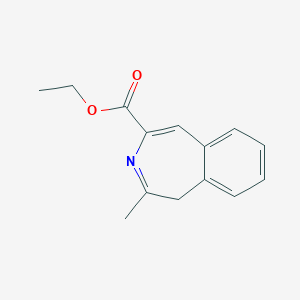
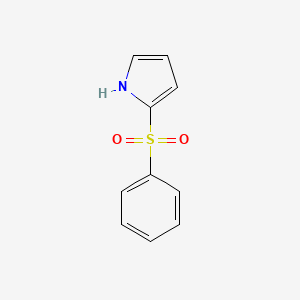
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
